molecular formula C19H18N2OS B10977424 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylcyclopropanecarboxamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylcyclopropanecarboxamide

Cat. No.: B10977424
M. Wt: 322.4 g/mol
InChI Key: WHYMBBSEBIMASI-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylcyclopropanecarboxamide is a complex organic compound that belongs to the class of aromatic amides This compound is characterized by its unique structure, which includes a benzothiophene ring, a cyano group, and a cyclopropane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylcyclopropanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.

    Formation of the Cyclopropane Carboxamide Moiety: The cyclopropane ring is formed through a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.

    Coupling Reactions: The final step involves coupling the benzothiophene derivative with the cyclopropane carboxamide moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylcyclopropanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced amides or alcohols.

Scientific Research Applications

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylcyclopropanecarboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cellular signaling pathways, leading to altered cellular functions and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide
  • N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-4-nitro-3-isoxazolecarboxamide

Uniqueness

Compared to similar compounds, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylcyclopropanecarboxamide is unique due to its specific structural features, such as the presence of a cyclopropane ring and a phenyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H18N2OS

Molecular Weight

322.4 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C19H18N2OS/c20-11-16-13-8-4-5-9-17(13)23-19(16)21-18(22)15-10-14(15)12-6-2-1-3-7-12/h1-3,6-7,14-15H,4-5,8-10H2,(H,21,22)

InChI Key

WHYMBBSEBIMASI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3CC3C4=CC=CC=C4)C#N

Origin of Product

United States

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